molecular formula C22H16ClN3O3 B302928 N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Numéro de catalogue B302928
Poids moléculaire: 405.8 g/mol
Clé InChI: NPPPBIFKRKHJFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

Mécanisme D'action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be further elucidated to better understand its effects on cancer cells.
4. Biomarker identification: Biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be identified to help guide patient selection for clinical trials and treatment.
5. Formulation optimization: The formulation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be optimized to improve its stability and bioavailability.
Conclusion
N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a novel anticancer agent that targets the TCA cycle in cancer cells. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Further research is needed to determine its safety and efficacy in humans and to optimize its formulation and dosing schedule. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has the potential to be a valuable addition to the arsenal of anticancer agents available for the treatment of various types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Additionally, its mechanism of action is unique and targets a metabolic pathway that is essential for cancer cell survival. However, one limitation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. Some of the potential areas of investigation include:
1. Clinical trials: The safety and efficacy of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer.
2. Combination therapy: N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has shown promising results in combination with other anticancer agents. Further research is needed to determine the optimal combination therapies and dosing schedules.
3.

Méthodes De Synthèse

The synthesis of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves several steps, including the condensation of 3-chloro-2-methylbenzoyl chloride and 3-pyridinemethanol, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis and inhibit tumor growth in these models, both as a single agent and in combination with other anticancer agents. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Propriétés

Nom du produit

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Formule moléculaire

C22H16ClN3O3

Poids moléculaire

405.8 g/mol

Nom IUPAC

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-13-18(23)5-2-6-19(13)25-20(27)15-7-8-16-17(10-15)22(29)26(21(16)28)12-14-4-3-9-24-11-14/h2-11H,12H2,1H3,(H,25,27)

Clé InChI

NPPPBIFKRKHJFY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

SMILES canonique

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.